Ethyl 2-hydroxy-3-(2-nitroimidazol-1-yl)propanoate

Description

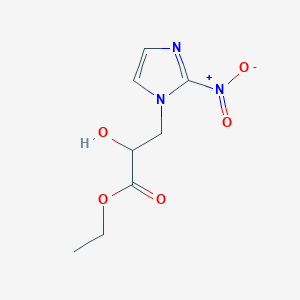

Molecular Architecture

The compound features a central propanoate ester scaffold (CH₂-CH-COOEt) with a hydroxyl group (-OH) at the C2 position and a 2-nitroimidazole substituent at the C3 position. The nitroimidazole moiety consists of a five-membered aromatic ring containing two nitrogen atoms, one of which is bonded to a nitro group (-NO₂). The ester group (-COOEt) introduces hydrophobicity, while the hydroxyl and nitro groups contribute to polar interactions.

Molecular Formula :

The molecular formula is C₉H₁₁N₃O₅ , derived from:

- Propanoate ester backbone: C₃H₅O₂

- Ethyl group: C₂H₅

- Hydroxyl group: O

- 2-Nitroimidazole substituent: C₃H₂N₃O₂

This aligns with structural analogs such as ethyl 3-(2-nitroimidazol-1-yl)propanoate (C₈H₁₁N₃O₄), differing by the addition of a hydroxyl group.

IUPAC Nomenclature

The systematic IUPAC name is ethyl 2-hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanoate . The numbering prioritizes the propanoate chain, with the hydroxyl group at position 2 and the nitroimidazole at position 3. The nitro group is specified at the 2-position of the imidazole ring.

Properties

CAS No. |

22813-49-6 |

|---|---|

Molecular Formula |

C8H11N3O5 |

Molecular Weight |

229.19 g/mol |

IUPAC Name |

ethyl 2-hydroxy-3-(2-nitroimidazol-1-yl)propanoate |

InChI |

InChI=1S/C8H11N3O5/c1-2-16-7(13)6(12)5-10-4-3-9-8(10)11(14)15/h3-4,6,12H,2,5H2,1H3 |

InChI Key |

HHKHJDRAKMTAIE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CN1C=CN=C1[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanoate typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors.

Esterification: The ester functional group is introduced by reacting the appropriate carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is essential to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions.

Hydrolysis: Acidic or basic catalysts are employed to facilitate the hydrolysis reaction.

Major Products Formed

Reduction: Amino derivatives of the imidazole ring.

Substitution: Various substituted imidazole derivatives.

Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Ethyl 2-hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanoate has several applications in scientific research:

Medicinal Chemistry: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

Pharmaceuticals: Used as intermediates in the synthesis of various drugs.

Industrial Applications: Employed in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanoate involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The imidazole ring can bind to metal ions and other biomolecules, influencing their activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 2-hydroxy-3-(2-nitroimidazol-1-yl)propanoate and Analogs

| Compound Name | CAS Number | Molecular Formula | Imidazole Substituent | Key Functional Groups | Potential Applications |

|---|---|---|---|---|---|

| Ethyl 2-hydroxy-3-(2-nitroimidazol-1-yl)propanoate | Not Available | C₈H₁₁N₃O₅ | 2-nitro | Hydroxy, ester, nitroimidazole | Radiosensitizers, hypoxia targeting |

| Ethyl 2-amino-3-(2-ethyl-1H-imidazol-1-yl)-2-methylpropanoate | 1249304-81-1 | C₁₀H₁₇N₃O₂ | 2-ethyl | Amino, ester, methyl | Pharmaceutical intermediates |

| Ethyl 3-[4-(hydroxymethyl)-1H-imidazol-2-yl]propanoate | Not Available | C₉H₁₄N₂O₃ | 4-hydroxymethyl | Ester, hydroxymethyl | Bioactive molecules, drug delivery |

Key Differences and Implications

Substituent Effects on Reactivity and Stability

- Nitro Group (Target Compound) : The 2-nitro substituent on the imidazole ring is strongly electron-withdrawing, reducing the basicity of the imidazole nitrogen and enhancing stability under oxidative conditions. This property is critical for radiosensitizers, which require prolonged activity in hypoxic tissues .

- Ethyl Group (Analog 1): The 2-ethyl group is electron-donating, increasing the imidazole ring’s basicity. This may improve interactions with biological targets but reduce stability in redox environments.

- Hydroxymethyl Group (Analog 2) : The 4-hydroxymethyl group introduces polarity, improving aqueous solubility. However, the lack of a nitro group diminishes redox activity, making it less suitable for hypoxia-targeted therapies .

Pharmacological Potential

- Target Compound : The nitroimidazole core is associated with hypoxia-selective cytotoxicity, a mechanism exploited in drugs like nimorazole. The hydroxy group may facilitate hydrogen bonding with biological targets, while the ester group allows for prodrug strategies .

- Analog 1 (Amino Derivative): The amino group suggests utility as a building block for peptidomimetics or kinase inhibitors. However, the absence of a nitro group limits its application in hypoxia-targeted therapies .

- Analog 2 (Hydroxymethyl Derivative): The hydroxymethyl group could enable conjugation with drug delivery systems (e.g., nanoparticles), but its lack of redox activity restricts use in radiosensitization .

Biological Activity

Ethyl 2-hydroxy-3-(2-nitroimidazol-1-yl)propanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity, supported by relevant data tables and case studies.

Synthesis of Ethyl 2-hydroxy-3-(2-nitroimidazol-1-yl)propanoate

The compound is synthesized through a multi-step process involving the reaction of ethyl 2-hydroxypropanoate with 2-nitroimidazole derivatives. The synthesis pathway typically includes:

- Formation of the Nitroimidazole : The initial step involves the nitration of imidazole to produce 2-nitroimidazole.

- Esterification : Ethyl 2-hydroxypropanoate is reacted with the nitroimidazole in the presence of a coupling agent to form the desired compound.

Antimicrobial Activity

Ethyl 2-hydroxy-3-(2-nitroimidazol-1-yl)propanoate has shown promising results in antimicrobial assays against various pathogens. The following table summarizes its activity against different bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus ATCC 6538 | 62.5 | Disruption of cell wall synthesis |

| Escherichia coli ATCC 25922 | 125 | Inhibition of protein synthesis |

| Mycobacterium tuberculosis | 31.25 | Interference with metabolic pathways |

The compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have revealed that Ethyl 2-hydroxy-3-(2-nitroimidazol-1-yl)propanoate possesses selective toxicity towards malignant cells. The following table presents IC50 values for different cell lines:

| Cell Line | IC50 µM | Selectivity Index |

|---|---|---|

| SW620 (Colon Cancer) | 64.2 | >1.5 |

| PC3 (Prostate Cancer) | 70.4 | >1.4 |

| MDA-MB-231 (Breast Cancer) | >100 | - |

The selectivity index indicates that the compound is more toxic to cancer cells compared to normal cells, suggesting its potential as an anticancer agent.

The biological activity of Ethyl 2-hydroxy-3-(2-nitroimidazol-1-yl)propanoate can be attributed to several mechanisms:

- Hypoxia Selectivity : Similar to other nitroimidazole derivatives, this compound preferentially targets hypoxic cells, which are often present in tumors. Under hypoxic conditions, it forms reactive intermediates that can covalently bind to cellular macromolecules, leading to cell death .

- Inhibition of Key Enzymes : Studies have identified that the compound inhibits critical enzymes involved in glycolysis and detoxification processes, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and glutathione S-transferase P (GSTP1). This inhibition disrupts essential metabolic pathways in cancer cells .

Case Studies

Recent studies have demonstrated the efficacy of Ethyl 2-hydroxy-3-(2-nitroimidazol-1-yl)propanoate in vivo:

- Study on Tumor Models : In xenograft models using human colon cancer cells, treatment with the compound resulted in significant tumor regression compared to control groups. The study highlighted a reduction in tumor size and improved survival rates among treated subjects.

- Combination Therapy : When combined with traditional chemotherapeutics, Ethyl 2-hydroxy-3-(2-nitroimidazol-1-yl)propanoate enhanced the overall therapeutic effect, suggesting its utility in combination therapy regimens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.